

Rolicyprine (CAS: 2829-19-8): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolicyprine (CAS number 2829-19-8) is classified as a monoamine oxidase inhibitor (MAOI), a class of compounds known for their antidepressant properties. This technical guide synthesizes the limited available information on Rolicyprine, presenting its chemical and physical properties. Due to a scarcity of published research specific to this compound, this document also provides a broader context by detailing the general mechanism of action of monoamine oxidase inhibitors, a representative in vitro experimental protocol for assessing MAO inhibition, and a visualization of the associated signaling pathway. This guide aims to serve as a foundational resource for researchers interested in Rolicyprine, while highlighting the need for further investigation to fully characterize its pharmacological profile.

Chemical and Physical Properties of Rolicyprine

The fundamental physicochemical characteristics of **Rolicyprine** are summarized below. This data is compiled from various chemical databases and historical monographs.



Property	Value	Source
CAS Registry Number	2829-19-8	Multiple sources
Molecular Formula	C14H16N2O2	Multiple sources
Molecular Weight	244.29 g/mol	Multiple sources
IUPAC Name	(2S)-5-oxo-N-[(1R,2S)-2- phenylcyclopropyl]pyrrolidine- 2-carboxamide	PubChem
Synonyms	Roliciprina, Rolicyprom, EX 4883	PubChem, GSRS
Melting Point	144-147 °C	CAS Common Chemistry
Physical Description	Crystals	DrugFuture
Therapeutic Category	Antidepressant	DrugFuture
Pharmacological Class	Monoamine Oxidase Inhibitor	Global Substance Registration System

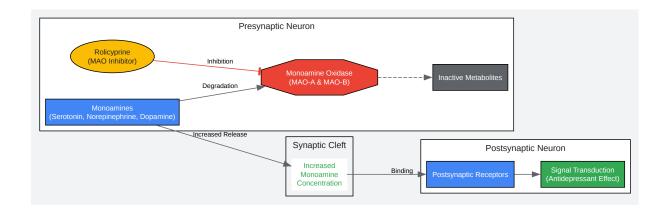
Mechanism of Action: Monoamine Oxidase Inhibition

Rolicyprine is categorized as a monoamine oxidase inhibitor. Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. There are two main isoforms of this enzyme: MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.

By inhibiting the action of MAO, **Rolicyprine** would be expected to prevent the breakdown of these key neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration of these neurotransmitters in the synaptic cleft. The enhanced availability of these monoamines to bind to their respective postsynaptic receptors is the putative mechanism for the antidepressant effects of MAOIs. The specific selectivity of **Rolicyprine** for MAO-A or MAO-B is not documented in the available literature.



Signaling Pathway of a Non-Selective Monoamine Oxidase Inhibitor



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Mechanism of a non-selective Monoamine Oxidase Inhibitor.

Experimental Protocols

Specific experimental protocols for the evaluation of **Rolicyprine** were not found in the public domain. However, a general methodology for assessing the in vitro inhibitory activity of a compound against MAO-A and MAO-B is provided below. This protocol is representative of standard assays used in pharmacological research.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **Rolicyprine**) for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Materials:



- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
- Horseradish peroxidase (HRP)
- Amplex® Red reagent (or similar H₂O₂-detecting fluorophore)
- Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls
- Test compound (Rolicyprine) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- 96-well black microplates
- Microplate reader with fluorescence detection capabilities

Procedure:

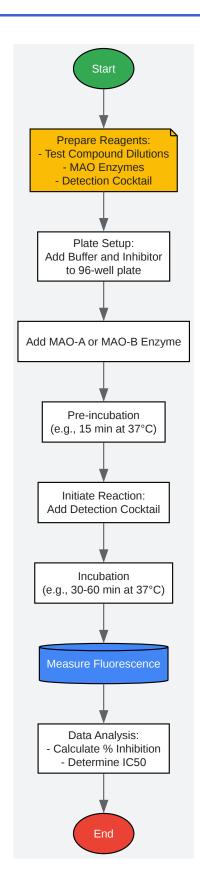
- Preparation of Reagents:
 - Prepare serial dilutions of the test compound and control inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤ 1%).
 - Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
 - Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
- Assay Protocol:
 - To the wells of a 96-well microplate, add the assay buffer, followed by the serially diluted test compound or control inhibitors.
 - Add the MAO-A or MAO-B enzyme solution to the respective wells.



- Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the detection cocktail to all wells.
- Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30-60 minutes).
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex® Red).
 - Subtract the background fluorescence (wells without enzyme) from all readings.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram





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